

1,1,4,4-Butanetetracarboxylic acid IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,4,4-Butanetetracarboxylic acid**

Cat. No.: **B1197443**

[Get Quote](#)

An In-depth Technical Guide to Butane-1,1,4,4-tetracarboxylic Acid

Introduction

Butane-1,1,4,4-tetracarboxylic acid is a notable organic compound, distinguished by the presence of four carboxylic acid functional groups. Its structure allows it to act as a potent cross-linking agent and a metal-binding analogue, making it a subject of interest for researchers in materials science and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and workflow visualizations.

Chemical Identity and Properties

The formal IUPAC name for the compound with the common name **1,1,4,4-Butanetetracarboxylic acid** is butane-1,1,4,4-tetracarboxylic acid[1].

Physicochemical Properties

The key physicochemical properties of butane-1,1,4,4-tetracarboxylic acid are summarized in the table below for easy reference.

Property	Value	Source
IUPAC Name	butane-1,1,4,4-tetracarboxylic acid	PubChem[1]
Molecular Formula	C ₈ H ₁₀ O ₈	PubChem[1]
Molecular Weight	234.16 g/mol	PubChem[1]
CAS Number	4435-38-5	PubChem[1]
Appearance	White solid	Inferred from similar compounds
Solubility	Soluble in water	Inferred from similar compounds

Synthesis of Butane-1,1,4,4-tetracarboxylic Acid

Butane-1,1,4,4-tetracarboxylic acid (BTCA) is synthesized via its tert-butyl ester.[2] The general workflow for this synthesis is outlined below.

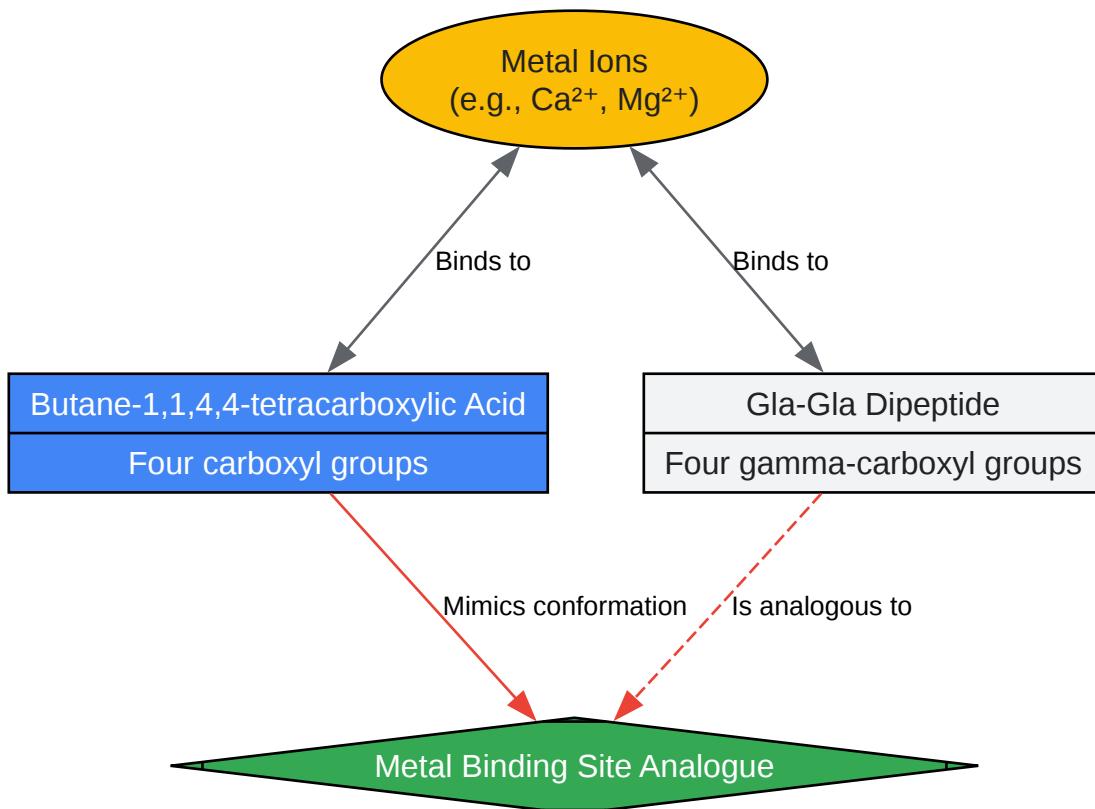
Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for butane-1,1,4,4-tetracarboxylic acid.

Experimental Protocol: Synthesis via Tert-butyl Ester

A detailed experimental protocol for the synthesis of butane-1,1,4,4-tetracarboxylic acid is not readily available in the provided search results. However, a general procedure based on the synthesis of similar tetracarboxylic acids would involve the following steps:


- Synthesis of a suitable precursor: This often involves the reaction of a malonic ester derivative with an appropriate alkylating agent.
- Purification of the intermediate ester: The resulting tetra-tert-butyl ester would be purified using techniques such as column chromatography.
- Hydrolysis to the final product: The purified ester is then subjected to acidic hydrolysis to cleave the tert-butyl groups, yielding the final tetracarboxylic acid.
- Isolation and characterization: The final product is isolated by filtration or evaporation and characterized by techniques like NMR, mass spectrometry, and elemental analysis to confirm its structure and purity[2].

Applications in Research and Development

Butane-1,1,4,4-tetracarboxylic acid has shown potential in various research and development areas, primarily due to its ability to act as a cross-linking agent and a metal chelator.

Analogue for Metal Binding Sites in Dipeptides

Butane-1,1,4,4-tetracarboxylic acid has been evaluated as an analogue for the metal-binding site in dipeptides of gamma-carboxyglutamic acid (Gla).[2] Molecular modeling suggests that the four carboxylic acid groups in this compound can adopt a conformation similar to the four gamma-carboxylic acid groups in Gla-Gla dipeptides.[2] This makes it a valuable tool for studying metal ion binding in biological systems.

[Click to download full resolution via product page](#)

Caption: Role as a metal-binding analogue for Gla-Gla dipeptides.

The equilibrium binding constants of butane-1,1,4,4-tetracarboxylic acid with protons, $\text{Ca}(\text{II})$, and $\text{Mg}(\text{II})$ can be determined using pH and $\text{Ca}(\text{II})$ ion-selective electrode titrations[2].

- Preparation of Solutions: Prepare stock solutions of the tetracarboxylic acid, the metal chlorides (CaCl_2 and MgCl_2), and a standardized base (e.g., NaOH) in deionized water.
- Titration Setup: Use a temperature-controlled titration vessel equipped with a pH electrode and a $\text{Ca}(\text{II})$ ion-selective electrode.
- Proton Binding Constants: Titrate a solution of the tetracarboxylic acid with the standardized base in the absence of metal ions. Record the pH at each addition of the base.
- Metal Binding Constants: Repeat the titration in the presence of a known concentration of $\text{Ca}(\text{II})$ or $\text{Mg}(\text{II})$ ions. For $\text{Ca}(\text{II})$, simultaneously record the potential from the ion-selective electrode.

- Data Analysis: Analyze the titration curves using appropriate software to calculate the protonation constants and the stability constants for the metal-ligand complexes.

Cross-linking Agent for Cellulose

While the search results primarily focus on 1,2,3,4-butanetetracarboxylic acid as a cross-linking agent for cotton cellulose, the structural similarities suggest that **1,1,4,4-butanetetracarboxylic acid** could also function in a similar capacity. The multiple carboxylic acid groups can form ester bonds with the hydroxyl groups of cellulose, leading to improved material properties.

[Click to download full resolution via product page](#)

Caption: General workflow for cross-linking cellulose with a polycarboxylic acid.

Conclusion

Butane-1,1,4,4-tetracarboxylic acid is a versatile compound with significant potential in both materials science and as a tool for biochemical research. Its ability to mimic the metal-binding sites of important biological molecules opens avenues for its use in the study of metal-dependent biological processes, which can be relevant to drug development. Further research into its applications and the development of more efficient synthesis protocols will undoubtedly expand its utility for scientists and researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,4,4-Butanetetracarboxylic acid | C8H10O8 | CID 151212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of 1,1,4,4-butanetetracarboxylic acid. A di-gamma-carboxyglutamic acid (GlaGla) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,1,4,4-Butanetetracarboxylic acid IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197443#1-1-4-4-butanetetracarboxylic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com